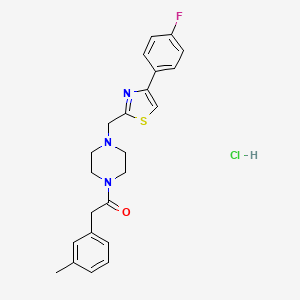
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3OS and its molecular weight is 445.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a thiazole ring, piperazine moiety, and a fluorophenyl group. The molecular formula is C18H16FN3O2S with a molecular weight of approximately 357.4 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have shown effectiveness against multi-drug resistant (MDR) pathogens. In vitro evaluations indicated that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For example, related compounds have shown promising results in inhibiting cell proliferation in breast cancer models by inducing apoptosis and blocking critical signaling pathways such as Notch-Akt .
Case Study: ZQL-4c
In a study involving a derivative similar to the compound , ZQL-4c demonstrated significant cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231). The IC50 values were reported at 2.96 μmol/L for MCF-7 cells after 24 hours of treatment . This suggests that the structural features present in the compound may confer similar anticancer properties.
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial survival and proliferation .
- Induction of Apoptosis : The activation of oxidative stress pathways leading to apoptosis has been documented in cancer cells treated with structurally related compounds .
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating bacterial infections, particularly in MDR strains .
Propiedades
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS.ClH/c1-17-3-2-4-18(13-17)14-23(28)27-11-9-26(10-12-27)15-22-25-21(16-29-22)19-5-7-20(24)8-6-19;/h2-8,13,16H,9-12,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAPAMENVYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













